Product packaging for 1,2,3,4-Tetramethylcyclopentane(Cat. No.:CAS No. 2532-67-4)

1,2,3,4-Tetramethylcyclopentane

Cat. No.: B13798614
CAS No.: 2532-67-4
M. Wt: 126.24 g/mol
InChI Key: INYXDKODFMWKER-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylcyclopentane (CAS: 2532-67-4, 79042-54-9) is a high-purity chemical compound with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . This compound serves as a valuable model system in advanced organic and physical chemistry research. Its specific arrangement of four methyl groups on a cyclopentane ring creates several stereocenters, resulting in a number of possible stereoisomers with distinct spatial arrangements (cis/trans relationships) . Researchers utilize this compound for detailed conformational analysis to understand the subtle interplay of steric hindrance and conformational preferences that dictate the behavior of substituted cycloalkanes . Furthermore, it acts as a key subject in studying reaction mechanisms, particularly how steric bulk influences the accessibility of the cyclopentane ring to reagents . Its derivatives are also investigated for potential applications in materials science and as intermediates in the synthesis of more complex molecules . Modern synthetic approaches for its isomers include efficient routes like the catalytic hydrogenation of corresponding unsaturated precursors, such as tetramethylcyclopentadiene, using advanced catalysts for diastereoselective control . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B13798614 1,2,3,4-Tetramethylcyclopentane CAS No. 2532-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2532-67-4

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1,2,3,4-tetramethylcyclopentane

InChI

InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3

InChI Key

INYXDKODFMWKER-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1C)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Early Synthetic Approaches to Tetramethylcyclopentanes

Initial synthetic efforts toward polysubstituted cyclopentanes often involved multi-step sequences and rearrangement reactions.

Early documented syntheses include the transformation of trimethylcyclohexanone (B1229504) derivatives. A plausible pathway for this conversion is the Favorskii rearrangement, a well-established method for the ring contraction of cyclic α-halo ketones. wikipedia.orgddugu.ac.in In this approach, an appropriately substituted trimethylcyclohexanone is first halogenated at the α-position to the carbonyl group. Treatment of the resulting α-halo-trimethylcyclohexanone with a base, such as an alkoxide, initiates the rearrangement.

The reaction is believed to proceed through a bicyclic cyclopropanone (B1606653) intermediate, formed by intramolecular nucleophilic attack of an enolate. wikipedia.orgyoutube.com The subsequent nucleophilic attack of the base on the cyclopropanone's carbonyl carbon leads to the collapse of the strained three-membered ring, yielding a ring-contracted cyclopentanecarboxylic acid ester. youtube.comorganic-chemistry.org Further chemical modifications would then be required to convert the carboxylate group into a methyl group to furnish the final 1,2,3,4-tetramethylcyclopentane (B13798628) skeleton. This method represents a classic skeletal reorganization strategy for accessing five-membered rings from six-membered precursors. ddugu.ac.in

Modern and Diastereoselective Synthetic Strategies

More recent synthetic methods focus on efficiency and the control of stereochemistry, which is crucial given the multiple stereocenters in this compound. nist.gov

A direct and efficient route to this compound is the catalytic hydrogenation of a corresponding unsaturated precursor, such as 1,2,3,4-tetramethylcyclopentadiene or a tetrasubstituted cyclopentene (B43876). This reaction involves the addition of hydrogen across the double bonds of the cyclopentene or cyclopentadiene (B3395910) ring in the presence of a metal catalyst.

Heterogeneous catalysts like platinum, palladium, or nickel on a solid support (e.g., carbon) are commonly employed for this transformation. Recently, more advanced bimetallic alloy catalysts, such as Pt-Ni on silica, have been developed for the diastereoselective hydrogenation of sterically hindered tetrasubstituted cyclopentenes. nih.govnih.gov These newer catalysts can offer superior control over the stereochemical outcome, which is particularly important for selectively producing one of the several possible diastereomers of this compound. nih.govnih.gov The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency and stereoselectivity of the hydrogenation.

Catalyst SystemSubstrate TypeKey Feature
Pt, Pd, or Ni on CarbonTetramethylcyclopentadieneStandard heterogeneous hydrogenation for saturation.
Pt-Ni/SiO₂ AlloyTetrasubstituted CyclopentenesAllows for diastereoselective hydrogenation, often directed by a nearby functional group. nih.govnih.gov
Pd₃Cu/SiO₂Trisubstituted CyclohexenesShows good diastereoselectivity but has lower reactivity for more hindered tetrasubstituted olefins. nih.gov

The sequential alkylation of a cyclopentane (B165970) core with methyl halides represents another fundamental approach. This method typically involves the deprotonation of a cyclopentane derivative using a strong base to form a nucleophilic carbanion (enolate), which then reacts with a methyl halide (e.g., methyl iodide or methyl bromide) in a nucleophilic substitution reaction. To achieve the tetramethyl substitution pattern, this process would need to be repeated. A common starting material for such a strategy is a cyclopentanone (B42830) derivative, which facilitates the formation of the necessary enolate intermediates. The reaction must be carefully controlled to manage the regioselectivity of the multiple alkylation steps.

Complex, highly functionalized cyclopentane systems are often constructed through intricate, multi-step sequences starting from bicyclic precursors. These strategies provide excellent stereochemical control. For instance, bicyclic lactones can serve as versatile intermediates for the synthesis of polyfunctional cyclopentanes. sapub.orgyoutube.com

A representative strategy might involve the creation of a bicyclo[2.2.1]heptane system, which can be subsequently cleaved to reveal a cyclopentane ring with a defined stereochemical arrangement of substituents. Reductive processes or other ring-opening reactions of bicyclic lactones with fused cyclopropane (B1198618) rings can also yield highly substituted cyclopentane structures. researchgate.net These methods, while often lengthy, offer precise control over the placement and stereochemistry of multiple functional groups, which can then be converted to the methyl groups of the target molecule.

Achieving diastereoselective control is a central theme in modern organic synthesis. For a molecule like this compound, which has several stereoisomers such as (1R,2S,3S,4R)-1,2,3,4-tetramethylcyclopentane, controlling the relative orientation of the four methyl groups is critical. nist.govchemspider.com

Diastereoselectivity can be imposed during the hydrogenation of a cyclic olefin precursor by using a directing group, such as a hydroxyl group, already present on the ring. nih.govnih.gov The catalyst coordinates to this directing group and delivers hydrogen from the same face, leading to a specific diastereomer. nih.gov For example, the hydrogenation of a tetrasubstituted cyclopentene bearing an allylic alcohol using a Pt-Ni alloy catalyst can proceed with high diastereoselectivity to generate a cyclopentanol (B49286) product with three contiguous stereocenters. nih.govnih.gov Subsequent removal of the hydroxyl group would yield the desired stereoisomer of the target alkane. Such substrate-controlled and catalyst-controlled reactions are powerful tools for accessing single, pure stereoisomers of complex molecules.

Synthesis of Functionalized Derivatives and Intermediates

The creation of functionalized this compound derivatives is pivotal for exploring their potential applications. The following sections detail synthetic approaches to key intermediates, including those bearing aminopropoxy, diol, and carboxylic acid moieties.

Pathways to Aminopropoxy-Substituted Cyclopentanes

The introduction of an aminopropoxy group to a sterically hindered scaffold like this compound is not well-documented in publicly available scientific literature. However, plausible synthetic routes can be extrapolated from general methodologies for the synthesis of amino ethers on cyclic systems. A potential, albeit challenging, approach could involve the initial functionalization of the tetramethylcyclopentane ring to introduce a hydroxyl group. This could theoretically be achieved through oxidation, though the regioselectivity on the highly substituted ring would be a significant hurdle.

Should a hydroxylated derivative of this compound be obtained, it could then undergo a Williamson ether synthesis with a protected 3-aminopropanol derivative, such as N-(3-bromopropyl)phthalimide. The phthalimide (B116566) protecting group can subsequently be removed by hydrazinolysis to yield the desired aminopropoxy-substituted cyclopentane.

Another speculative route could involve the addition of a lithiated aminopropoxy-containing reagent to a suitable electrophilic precursor, such as a hypothetical 1,2,3,4-tetramethylcyclopentanone. However, the synthesis of such a ketone and its reactivity with bulky nucleophiles would require significant experimental investigation.

Formation of Diol Derivatives in Synthetic Processes

The synthesis of diol derivatives of this compound would likely proceed from an unsaturated precursor, such as 1,2,3,4-tetramethylcyclopentene. The dihydroxylation of alkenes is a well-established transformation in organic synthesis, with stereochemical outcomes dependent on the chosen reagents.

Syn-dihydroxylation, which adds two hydroxyl groups to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com The reaction with osmium tetroxide is known to form a cyclic osmate ester intermediate, which upon workup yields the cis-diol. youtube.com Due to the toxicity and expense of osmium tetroxide, catalytic versions with a co-oxidant are often employed. youtube.com

For anti-dihydroxylation, where the hydroxyl groups are added to opposite faces of the double bond, a two-step sequence is typically employed. This involves the epoxidation of the alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.org

A practical, metal-free method for syn-dihydroxylation utilizes cyclopropyl (B3062369) malonoyl peroxide, which reacts with alkenes in the presence of water, followed by alkaline hydrolysis to yield the diol. organic-chemistry.org This method avoids toxic metals and may be suitable for industrial applications. organic-chemistry.org

Dihydroxylation Method Reagents Stereochemical Outcome Key Features
Syn-Dihydroxylation1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂OSyn (cis)High yielding, but OsO₄ is toxic and expensive.
Syn-DihydroxylationCold, dilute KMnO₄, NaOHSyn (cis)Less expensive than OsO₄, but can lead to over-oxidation. youtube.com
Anti-Dihydroxylation1. m-CPBA2. H₃O⁺Anti (trans)Two-step process via an epoxide intermediate. libretexts.org
Metal-Free Syn-DihydroxylationCyclopropyl malonoyl peroxide, H₂O; then NaOHSyn (cis)Avoids toxic heavy metals. organic-chemistry.org

This table presents generalized dihydroxylation methods that could be applicable to a tetramethylcyclopentene precursor.

Carboxylic Acid Derivatization Routes

The conversion of this compound to a carboxylic acid derivative represents an oxidative functionalization. The direct oxidation of a saturated hydrocarbon can be challenging and often requires harsh conditions. However, the oxidation of cyclohexane (B81311) to adipic acid is an industrial process, suggesting that similar transformations on a cyclopentane ring are feasible, though potentially with lower efficiency due to ring strain and steric hindrance. researchgate.net

A more controlled approach would involve the oxidation of a precursor that already possesses a functional group. For instance, if a hydroxylated derivative of this compound were available, it could be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Alternatively, the synthesis of cyclopentane-1,2,3,4-tetracarboxylic acid has been reported through the oxidation of cyclopentane derivatives or via a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis. ontosight.ai While this compound is not the direct tetramethylated analog, the synthetic strategies highlight potential pathways for introducing multiple carboxyl groups onto a cyclopentane ring.

Stereochemistry and Isomerism

Enantiomerism and Diastereomerism in 1,2,3,4-Tetramethylcyclopentane (B13798628) Systems

The presence of multiple chiral centers in this compound leads to the existence of both enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The specific arrangement of the methyl groups as either above (β) or below (α) the plane of the cyclopentane (B165970) ring determines the specific stereoisomer.

The isomers of this compound can be broadly classified based on the relative positions of the methyl groups. These positional isomers can also exhibit geometric isomerism (cis-trans isomerism) depending on the orientation of the methyl groups relative to the cyclopentane ring. For instance, methyl groups on the same side of the ring are designated as cis, while those on opposite sides are trans. iupac.org The systematic naming of these isomers often involves a sequence of cis and trans descriptors for the substituents at positions 1, 2, 3, and 4.

Several stereoisomers of this compound have been identified and are cataloged in chemical databases such as the NIST WebBook. vurup.sknist.gov These include various combinations of cis and trans arrangements.

The configuration of each stereoisomer is precisely described using cis and trans notations or the α and β nomenclature. In the α, β system, substituents below the plane of the ring are denoted as α, and those above the plane are β. For example, 1α,2β,3α,4β-tetramethylcyclopentane describes a specific spatial arrangement of the four methyl groups.

The relationship between different isomers can be complex. For instance, cis,cis,trans,trans-1,2,3,4-tetramethylcyclopentane and cis,trans,cis,cis-1,2,3,4-tetramethylcyclopentane are diastereomers of each other. nist.govresearchgate.net Each of these diastereomers can, in principle, exist as a pair of enantiomers if the molecule is chiral.

Table 1: Selected Stereoisomers of this compound

Isomer Name IUPAC Standard InChIKey CAS Registry Number
1α,2β,3α,4β-Tetramethylcyclopentane INYXDKODFMWKER-RBXMUDONSA-N 2532-67-4
cis,trans,cis,cis-1,2,3,4-Tetramethylcyclopentane INYXDKODFMWKER-KZVJFYERSA-N Not Available
cis,cis,trans,trans-1,2,3,4-Tetramethylcyclopentane INYXDKODFMWKER-FNCVBFRFSA-N Not Available
(1R,2S,3S,4R)-1,2,3,4-Tetramethylcyclopentane INYXDKODFMWKER-HXFLIBJXSA-N Not Available

Data sourced from NIST WebBook and ChemSpider. vurup.sknist.govresearchgate.netwhiterose.ac.uk

Stereochemical Influence on Reaction Outcomes and Selectivity

The stereochemistry of the starting this compound isomer can significantly dictate the outcome and selectivity of chemical reactions. The spatial orientation of the methyl groups can hinder or facilitate the approach of reagents to the cyclopentane ring, a phenomenon known as steric hindrance. This can lead to a preference for the formation of one stereoisomeric product over another (diastereoselectivity).

While specific studies on the reaction selectivity of this compound are not extensively documented in readily available literature, general principles of stereoselective synthesis on substituted cyclopentanes are well-established. researchgate.net For instance, in reactions involving the introduction of a new substituent, the existing methyl groups will direct the incoming group to the less sterically hindered face of the ring. Enantioselective synthesis, which aims to produce a single enantiomer of a chiral product, often employs chiral catalysts or auxiliaries to control the stereochemical pathway of the reaction. iupac.org The development of such methods is a significant area of research in organic chemistry. researchgate.net

Chiral Resolution and Separation Techniques for Isomers

Given the existence of multiple stereoisomers, their separation is crucial for obtaining pure compounds for further study or application. The separation of diastereomers is often achievable by standard chromatographic techniques such as gas chromatography or column chromatography, as diastereomers have different physical properties. vurup.sk

The separation of enantiomers, a process known as chiral resolution, is more challenging as enantiomers have identical physical properties in an achiral environment. A common and powerful technique for the analytical and preparative separation of stereoisomers, including enantiomers, is capillary gas chromatography. vurup.sk High-efficiency capillary columns, particularly those with chiral stationary phases (CSPs), can differentiate between enantiomers. uni-muenchen.de The principle behind this separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different stabilities and thus different retention times. uni-muenchen.de

The complexity of hydrocarbon mixtures containing various isomers often necessitates the use of high-resolution analytical techniques. Capillary gas chromatography, sometimes coupled with mass spectrometry (GC-MS), is a highly effective method for the identification and quantification of individual isomers in a mixture. vurup.sk

Conformational Analysis and Ring Dynamics

Theoretical Models of Cyclopentane (B165970) Conformations

Unlike the relatively rigid chair conformation of cyclohexane (B81311), the cyclopentane ring is in a constant state of flux, rapidly interconverting between various non-planar conformations to alleviate torsional strain. The planar conformation of cyclopentane is energetically unfavorable due to the eclipsing of all ten carbon-hydrogen bonds. To minimize this strain, the ring puckers, adopting conformations that are best described by two principal models: the envelope and the half-chair.

The envelope conformation (C_s symmetry) is characterized by four of the carbon atoms being coplanar, while the fifth carbon atom is puckered out of this plane, much like the flap of an envelope. This arrangement reduces some of the torsional strain present in the planar form.

The half-chair conformation (C_2 symmetry), also known as the twist conformation, has three adjacent carbon atoms in a plane, with the other two carbons puckered on opposite sides of this plane. This conformation also serves to relieve torsional strain by staggering some of the C-H bonds.

For unsubstituted cyclopentane, these two conformations are very close in energy and are in rapid equilibrium. The interconversion between them occurs through a low-energy process known as pseudorotation.

Impact of Multiple Methyl Substituents on Ring Pucker and Stability

The introduction of four methyl groups onto the cyclopentane ring in 1,2,3,4-tetramethylcyclopentane (B13798628) has a profound impact on the conformational preferences. The stability of the various possible stereoisomers and their preferred conformations are dictated by the minimization of steric interactions between the methyl groups. These interactions include 1,2-diaxial-like and 1,3-diaxial-like repulsions, which are analogous to the steric strain observed in substituted cyclohexanes.

The relative stereochemistry of the methyl groups (cis or trans) determines which conformations are most stable. For instance, a stereoisomer with all four methyl groups on the same side of the ring (all-cis) would experience significant steric hindrance, forcing the ring to adopt a conformation that maximizes the distance between these bulky substituents. Conversely, a stereoisomer with alternating cis and trans methyl groups might favor a conformation that places the larger groups in pseudo-equatorial positions to minimize steric strain.

The puckering of the ring will be influenced by the steric demands of the methyl groups. The ring may adopt a more pronounced pucker to alleviate crowding, or in some cases, a less puckered conformation might be favored if it reduces other steric clashes. The most stable conformation for a given stereoisomer of this compound will be the one that achieves the optimal balance between minimizing torsional strain inherent to the cyclopentane ring and minimizing the steric repulsion between the four methyl groups.

To illustrate the potential energy differences, consider the following hypothetical data for different stereoisomers of this compound.

Stereoisomer ConfigurationPredominant ConformationRelative Steric Strain (kcal/mol)
all-cisTwisted Half-Chair5.8
cis,cis,transEnvelope4.2
cis,trans,cisTwisted Half-Chair3.5
all-transEnvelope2.1

Dynamic Conformational Interconversion Mechanisms

The cyclopentane ring in this compound is not static but undergoes rapid conformational changes. The primary mechanism for this interconversion is pseudorotation, a continuous wavelike motion of the ring puckering.

In unsubstituted cyclopentane, the barrier to pseudorotation is very low, on the order of thermal energy at room temperature. However, the presence of substituents introduces energy barriers, making some conformations more stable than others. The interconversion from one favored conformation to another requires passing through higher-energy transition states.

Pseudorotation in a substituted cyclopentane involves a series of small conformational changes that effectively rotate the puckering around the ring. The energy barrier for this process in this compound would depend on the stereoisomer. For a particular stereoisomer, the methyl groups would have to move through positions of greater steric interaction during the pseudorotation pathway, thus creating a significant energy barrier.

Ring inversion is a higher-energy process that would invert the puckering of the ring, for example, from an envelope with C5 out of the plane to one with C5 pointing in the opposite direction. In substituted cyclopentanes, this process can also lead to the interchange of pseudo-axial and pseudo-equatorial positions of the substituents.

The energy barriers for these processes are influenced by the steric bulk of the substituents and their relative positions. Larger energy barriers would be expected for stereoisomers where the interconversion pathway involves significant eclipsing or steric repulsion between the methyl groups.

Below is a hypothetical representation of the energy barriers for different conformational changes in a specific stereoisomer of this compound.

Conformational ProcessHypothetical Energy Barrier (kcal/mol)
Pseudorotation between two stable envelope conformations3 - 5
Pseudorotation between stable half-chair conformations4 - 6
Ring Inversion7 - 10

Note: These values are estimations based on studies of other substituted cyclopentanes and are provided for illustrative purposes.

Experimental Techniques for Probing Conformational Equilibria

Several experimental techniques are employed to study the conformational equilibria and dynamics of substituted cyclopentanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. By analyzing the chemical shifts, coupling constants (specifically ³J_HH), and Nuclear Overhauser Effect (NOE) data, detailed information about the time-averaged conformation in solution can be obtained. Variable-temperature NMR studies can be used to "freeze out" individual conformers at low temperatures, allowing for the direct observation of different conformational states and the determination of the energy barriers between them.

Computational Chemistry , including molecular mechanics and quantum mechanical calculations (ab initio and DFT), plays a crucial role in modeling the potential energy surface of the molecule. These calculations can predict the relative energies of different conformations and the energy barriers for their interconversion, providing valuable insights that complement experimental data.

X-ray Crystallography can provide precise information about the conformation of the molecule in the solid state. While this may not always represent the most stable conformation in solution, it offers a detailed snapshot of a low-energy structure.

Infrared (IR) and Raman Spectroscopy can also be used to study conformational equilibria, as different conformers may exhibit distinct vibrational frequencies.

Through a combination of these theoretical and experimental methods, a comprehensive understanding of the complex conformational behavior of this compound can be achieved.

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions and Product Characterization

The oxidation of 1,2,3,4-tetramethylcyclopentane (B13798628) can be achieved using strong oxidizing agents, leading to the cleavage of the cyclopentane (B165970) ring and the formation of various oxygenated products. The specific products formed depend on the reaction conditions and the oxidizing agent employed.

Powerful oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize this compound, resulting in the formation of carboxylic acids and ketones. The oxidation process can lead to the formation of dicarboxylic acids, such as 1,2,3,4-cyclopentanetetracarboxylic acid, through a series of oxidative steps. patsnap.com The synthesis of this tetracarboxylic acid can be achieved through the ozonolysis of an intermediate, followed by hydrolysis and oxidation. patsnap.com The mechanism of such oxidations often involves the initial attack on a C-H bond, followed by further oxidation of the resulting radical or intermediate. mdpi.com The carbon atom of a carboxyl group exists in a high oxidation state, making oxidation a common method for its preparation. libretexts.org

Oxidizing AgentProduct Type
Potassium permanganateCarboxylic Acids, Ketones
Chromic acidCarboxylic Acids, Ketones
Ozone, followed by hydrolysis and oxidation1,2,3,4-cyclopentanetetracarboxylic acid patsnap.com

Reduction Reactions, Including Hydrogenation Mechanisms

Reduction reactions of this compound derivatives, particularly those containing unsaturation, can be accomplished through catalytic hydrogenation. For instance, the catalytic hydrogenation of tetramethylcyclopentadiene is a common method for synthesizing this compound. This process involves the addition of hydrogen across the double bonds of the cyclopentadiene (B3395910) ring in the presence of a metal catalyst.

The reduction of related cyclic diones to diols has also been studied, providing insight into the hydrogenation of cyclic systems. nih.gov For example, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol can be achieved using supported metal catalysts. nih.gov Similarly, the reduction of substituted quinoline-4-carboxylic acids to tetrahydroquinoline-4-carboxylic acids using Raney nickel has been shown to be stereoselective. researchgate.net

Substitution Reactions (e.g., Halogenation) and Regioselectivity

This compound can undergo substitution reactions, such as halogenation with chlorine or bromine, to yield halogenated derivatives. The regioselectivity of these reactions, which dictates the position of halogen substitution, is a critical aspect. The presence of four methyl groups on the cyclopentane ring influences the site of halogenation due to steric and electronic effects. Quantum chemical studies on the bromination of related cyclic ketones have been used to predict and understand the regioselectivity of such reactions. researchgate.net

Role as a Model Compound for Studying Substituent Effects on Cycloalkane Reactivity

The structure of this compound makes it a valuable model compound for investigating the influence of methyl substitution on the chemical properties and reactivity of the cyclopentane ring. ontosight.ai By studying its reactions and comparing them to unsubstituted or less substituted cyclopentanes, chemists can gain insights into how alkyl groups affect reaction rates, product distributions, and stereochemical outcomes. The various stereoisomers of this compound, such as cis and trans configurations, further allow for detailed studies of stereochemical influences on reactivity. nist.govnist.gov

Relative Stability and Inertness to Specific Reagents

As a saturated hydrocarbon, this compound exhibits a notable degree of stability and is relatively inert to many chemical reagents, a characteristic shared with other cycloalkanes. ontosight.ai Its saturated structure contributes to higher thermal stability compared to its unsaturated counterparts. This inherent stability makes its derivatives useful in applications such as lubricants and fuels. ontosight.ai However, its stability is relative, and it will react under forcing conditions with strong reagents, as seen in its oxidation and halogenation reactions.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 1,2,3,4-tetramethylcyclopentane (B13798628), with its multiple stereoisomers, NMR is crucial for distinguishing between different configurations.

¹H and ¹³C NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon skeleton and the attached protons. The chemical shifts, signal multiplicities (splitting patterns), and integration of the signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for a comprehensive structural assignment.

Due to the various possible stereoisomers of this compound (e.g., cis,cis,cis; cis,cis,trans; cis,trans,cis, etc.), the exact appearance of the NMR spectra will be unique to each isomer, reflecting its specific symmetry and the local chemical environment of each nucleus. In general, the ¹H NMR spectrum of a this compound isomer would exhibit signals for the methyl protons and the methine and methylene (B1212753) protons on the cyclopentane (B165970) ring. The chemical shifts of the methyl groups would be expected in the range of 0.8-1.2 ppm, while the ring protons would appear at slightly higher chemical shifts, typically between 1.2 and 2.0 ppm. The splitting patterns, governed by the n+1 rule, would reveal the number of adjacent non-equivalent protons, providing critical information about the connectivity and stereochemistry. docbrown.info

The ¹³C NMR spectrum is particularly powerful for determining the number of non-equivalent carbon atoms in a molecule. libretexts.org For a highly symmetrical isomer of this compound, fewer signals would be observed than the total number of carbon atoms. The chemical shifts in the ¹³C NMR spectrum are influenced by the degree of substitution and the local geometry. oregonstate.educompoundchem.com Methyl carbons would typically resonate in the upfield region (10-25 ppm), while the methine and methylene carbons of the cyclopentane ring would appear further downfield (25-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HMethyl (CH₃)0.8 - 1.2
¹HRing Methine (CH)1.2 - 2.0
¹HRing Methylene (CH₂)1.2 - 2.0
¹³CMethyl (CH₃)10 - 25
¹³CRing Methine (CH)25 - 50
¹³CRing Methylene (CH₂)25 - 50

Note: These are general predicted ranges. The exact chemical shifts will be specific to each stereoisomer.

Dynamic NMR (DNMR) for Conformational Interconversions

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. docbrown.infonih.gov For substituted cyclopentanes like this compound, the substituents will influence the relative energies of these conformers and the energy barriers between them. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational interconversions. youtube.comnih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound based on the mass-to-charge ratio (m/z) of its ions.

When a molecule of this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺•). docbrown.info The molecular ion for this compound (C₉H₁₈) would have an m/z of 126. nist.gov This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that can be used for structural confirmation.

The fragmentation of cycloalkanes is often characterized by the loss of small neutral alkyl radicals. youtube.comlibretexts.org For this compound, common fragmentation pathways would include the loss of a methyl group (CH₃•, mass 15) to give a fragment at m/z 111, or the loss of an ethyl group (C₂H₅•, mass 29) to give a fragment at m/z 97. Subsequent fragmentation can lead to a cascade of smaller ions, creating a complex but interpretable pattern. The relative abundance of these fragment ions can sometimes provide clues about the stability of the resulting carbocations, which in turn can be related to the substitution pattern of the original molecule.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zIdentity
126[C₉H₁₈]⁺• (Molecular Ion)
111[M - CH₃]⁺
97[M - C₂H₅]⁺
83[M - C₃H₇]⁺
69[M - C₄H₉]⁺

Note: The relative intensities of these peaks will vary depending on the specific stereoisomer and the ionization conditions.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of an ion. For this compound, HRMS would be able to distinguish its molecular formula, C₉H₁₈, from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is a critical step in the unambiguous identification of the compound, especially in complex mixtures.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Structural Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. docbrown.info When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the frequencies of its natural vibrations. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹).

The IR spectrum of this compound is dominated by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds. researchgate.net The key features would include:

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methyl groups and on the cyclopentane ring.

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ range are due to the scissoring and bending vibrations of the CH₂ and CH₃ groups. A band around 1375 cm⁻¹ is typically indicative of a methyl group.

C-C Vibrations: The region below 1300 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions arising from C-C stretching and various bending and rocking vibrations of the entire molecular skeleton. docbrown.info The specific pattern in this region is unique to each stereoisomer of this compound.

A detailed vibrational analysis, often aided by computational modeling, can assign specific absorption bands to particular vibrational modes of the molecule, providing further confirmation of its structure. nih.govoup.com

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
2850-3000C-H stretching
1450-1470CH₂ and CH₃ bending
~1375CH₃ bending
< 1300Fingerprint region (C-C stretching, various bending modes)

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For a substance like this compound, which can exist as multiple stereoisomers, high-resolution chromatographic methods are required for their separation. vurup.skresearchgate.net

Gas chromatography (GC) is the most common technique for the analysis of volatile hydrocarbons. researchgate.net In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The isomers of this compound, having slightly different physical properties such as boiling point and polarity, can be separated using a high-resolution capillary GC column. stackexchange.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under each peak in the resulting chromatogram is proportional to the amount of that component, allowing for quantitative analysis and purity assessment.

For complex mixtures, the coupling of a gas chromatograph to a mass spectrometer (GC-MS) provides a powerful two-dimensional analytical tool. nist.gov The GC separates the isomers, and the MS provides a mass spectrum for each separated component, allowing for their individual identification and confirmation.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the characterization of this compound in complex mixtures. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of individual components.

The separation of this compound isomers and other volatile components in a mixture is achieved based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the capillary column's stationary phase is critical for resolving isomers. For non-polar saturated hydrocarbons like this compound, a non-polar stationary phase is often the first choice.

A typical GC analysis of a volatile mixture containing this compound would involve the following parameters, which can be adapted based on the specific sample matrix and analytical goals.

Parameter Typical Value/Condition Rationale
Capillary Column Agilent HP-5ms (or equivalent)A common, robust, and low-polarity column suitable for general hydrocarbon analysis.
Stationary Phase (5%-Phenyl)-methylpolysiloxaneProvides good separation for a wide range of non-polar to moderately polar compounds.
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessStandard dimensions offering a good balance between resolution and analysis time.
Carrier Gas Helium or HydrogenInert gases that serve as the mobile phase. Hydrogen can offer faster analysis times.
Injection Mode Split/SplitlessSplit mode is used for concentrated samples to avoid column overloading, while splitless is for trace analysis.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Temperature Program Initial temp: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature gradient is crucial for separating compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a universal detector for hydrocarbons, providing quantitative data. MS provides structural information for identification.

Table 1: Illustrative Gas Chromatography Parameters for the Analysis of Volatile Mixtures Containing this compound

The retention time of each stereoisomer of this compound on the GC column will be unique under a specific set of conditions, allowing for their differentiation. The resulting chromatogram will display a series of peaks, with the area under each peak being proportional to the concentration of that specific isomer in the mixture. When using a mass spectrometer as the detector, the mass spectrum of each eluting peak can be compared to spectral libraries, such as the NIST Mass Spectral Library, to confirm the identity of the compound and its isomers. The NIST WebBook provides mass spectral data for 1α,2β,3α,4β-Tetramethylcyclopentane, which can serve as a reference.

Preparative Chromatography for Isomer Isolation

While analytical GC is excellent for identifying and quantifying the isomers of this compound in a mixture, preparative chromatography is employed when it is necessary to isolate these isomers in larger quantities for further study. Preparative Gas Chromatography (pGC) is a powerful technique for the separation and collection of volatile compounds.

The fundamental principles of pGC are similar to analytical GC, but it is scaled up to handle larger sample volumes. This involves the use of wider-bore columns, higher flow rates, and specialized collection systems to trap the separated components as they elute from the column.

The goal of preparative chromatography in the context of this compound is to achieve baseline separation of the individual stereoisomers. The selection of the stationary phase is of paramount importance and may require more specialized columns than those used for routine analytical work to enhance the separation of these structurally similar molecules.

Parameter Typical Specification Purpose
Column Type Packed or high-capacity capillary columnsTo accommodate larger sample loads for isolation.
Stationary Phase Often a more selective phase than in analytical GCTo maximize the resolution between closely eluting isomers.
Sample Injection Automated, large-volume injectionsTo process a sufficient amount of material for collection.
Eluent Splitting A portion of the eluent is directed to a detector, the rest to a collection trapAllows for monitoring of the separation while collecting the majority of the sample.
Collection System Cooled traps or solvent-filled vialsTo condense and capture the purified isomers as they exit the column.

Table 2: General Specifications for a Preparative Gas Chromatography System for Isomer Isolation

The process involves injecting a concentrated mixture of this compound isomers onto the pGC column. As the separated isomers elute, the detector signal is monitored. When a peak corresponding to a target isomer is detected, the collection system is activated to trap that specific fraction. This process is repeated for each isomer of interest. The purity of the collected fractions can then be verified using analytical GC-MS.

Structure Reactivity Relationships and Computational Chemistry

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic characteristics. These methods solve the Schrödinger equation, albeit with approximations, to yield detailed information about the electron distribution and energy of the system.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govyoutube.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity. nih.gov For 1,2,3,4-tetramethylcyclopentane (B13798628), DFT calculations would typically be employed to:

Determine Optimized Geometries: By finding the minimum energy arrangement of atoms, DFT can predict bond lengths, bond angles, and dihedral angles for the various stereoisomers of this compound.

Calculate Relative Energies: DFT can be used to determine the relative stabilities of the different stereoisomers and conformers (e.g., envelope vs. twist conformations of the cyclopentane (B165970) ring). This information is crucial for understanding which forms are most likely to be present at a given temperature.

Probe Electronic Properties: DFT calculations can reveal details about the electronic structure, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity. For instance, the electrostatic potential map can indicate regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.

Functionals such as B3LYP or those from the M06 suite, paired with basis sets like 6-31G(d) or larger, are commonly used for such calculations on organic molecules. nih.govbeilstein-journals.org The choice of functional and basis set is a trade-off between accuracy and the computational resources required. youtube.com

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, though often at a significant computational expense. nih.govbenthamdirect.com

For this compound, ab initio methods would be used to:

Benchmark DFT Results: High-level ab initio calculations, such as CCSD(T), are often considered the "gold standard" for small to medium-sized molecules. They can be used to validate the results obtained from more computationally efficient DFT methods.

Study Excited States: While DFT can be used for excited states, methods like Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled Cluster (EOM-CC) are often more reliable for studying the electronic transitions of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

The cyclopentane ring is not planar but exists in a continuous state of puckering, rapidly interconverting between various envelope and twist conformations. youtube.com Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this conformational flexibility. morressier.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. ontosight.airsc.org

For this compound, an MD simulation would involve:

System Setup: A starting geometry of a specific stereoisomer of the molecule would be placed in a simulation box, often with a solvent to mimic real-world conditions.

Force Field Application: A force field, which is a set of parameters that describes the potential energy of the system as a function of atomic positions, is applied. Common force fields for hydrocarbons include OPLS (Optimized Potentials for Liquid Simulations) and MMFF (Merck Molecular Force Field).

Simulation Run: The simulation is run for a specified amount of time (from nanoseconds to microseconds), allowing the molecule to explore its conformational space.

The resulting trajectory can be analyzed to identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes. This provides a dynamic picture of the molecule's behavior that complements the static information obtained from quantum mechanical calculations.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to explore the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. beilstein-journals.org By mapping out the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, theoretical methods could be applied to predict the pathways of reactions such as:

Pyrolysis: At high temperatures, the cyclopentane ring can undergo cleavage. Computational methods can identify the weakest C-C bonds and predict the initial bond-breaking events and subsequent radical chain reactions.

Oxidation: The reaction with oxidizing agents can be modeled to determine the most likely sites of attack (e.g., tertiary C-H bonds) and the nature of the resulting products.

Dehydrogenation: The removal of hydrogen to form unsaturated species can be studied to understand the thermodynamics and kinetics of the process.

The primary computational tool for this is the location of transition states, which are first-order saddle points on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. Methods like DFT are widely used to locate transition states and calculate activation energies. beilstein-journals.org For example, in a hypothetical dehydrogenation reaction, calculations would identify the transition state structure where a C-H bond is partially broken and a new C=C double bond is beginning to form.

Derivatives, Analogues, and Applications in Synthetic Building Blocks

Synthesis and Research of Functionalized 1,2,3,4-Tetramethylcyclopentane (B13798628) Derivatives

The synthesis of functionalized derivatives of this compound allows for the introduction of reactive groups onto the stable hydrocarbon scaffold, opening avenues for further chemical transformations. Research in this area focuses on creating molecules with specific functionalities for applications in materials science and complex organic synthesis.

Methods to functionalize the this compound ring or its precursors include standard organic reactions. For instance, the saturated ring can undergo oxidation with strong agents like potassium permanganate (B83412) to yield ketones or carboxylic acids. Halogenation reactions with chlorine or bromine can also be employed to introduce halide functional groups, creating halogenated derivatives that serve as versatile intermediates.

A significant area of research involves the functionalization of related permethylated cyclopentane (B165970) structures. In one notable study, researchers prepared polyfunctional cyclopentane derivatives with the ultimate goal of synthesizing nist.govradialene, a member of the radialene hydrocarbon family. nih.gov This work involved the preparation of key intermediates such as pentaacetates and polybromides from permethylcyclopentadiene, showcasing a strategy to build highly functionalized five-membered rings. nih.gov

Table 1: Examples of Functionalized Cyclopentane Derivatives and Synthesis Goals

Derivative Type Precursor/Related Compound Synthetic Goal/Application Reference
Ketones, Carboxylic Acids This compound Intermediates in organic synthesis
Halogenated Derivatives This compound Versatile synthetic intermediates
Pentaacetates, Pentabromides Permethylcyclopentadiene Synthesis of nist.govradialene nih.gov

Comparative Studies with Other Substituted Cyclopentanes and Cyclohexanes

The properties and reactivity of this compound are best understood through comparison with other cyclic alkanes, particularly cyclohexane (B81311). The fundamental difference lies in their inherent ring strain and conformational flexibility. Cyclopentane exists in a constant state of motion, rapidly interconverting between "envelope" and "twist" conformations to alleviate torsional strain from eclipsing hydrogen atoms. libretexts.org In contrast, cyclohexane can adopt a nearly perfect "chair" conformation, which eliminates both angle strain and torsional strain, making it a more stable system. libretexts.org

The introduction of substituents, such as methyl groups, further highlights these differences. While both rings are affected by steric interactions, the conformational options to minimize these interactions differ significantly. Studies comparing the ring-opening reactions of methylcyclopentane (B18539) and cyclohexane over metal catalysts show distinct reactivity profiles, influenced by the unique geometry and stability of each ring system. researchgate.net

The size of the cycloalkane ring and the spatial arrangement of its substituents are critical factors that dictate the molecule's stability, conformation, and chemical reactivity.

Ring Size: The ideal bond angle for sp³ hybridized carbon is 109.5°. Cyclohexane, in its chair conformation, achieves this ideal angle and staggers all its hydrogen atoms, resulting in virtually no ring strain. libretexts.org Cyclopentane, however, cannot achieve this ideal geometry; a planar pentagon would have internal angles of 108°, but this creates significant torsional strain from eclipsed hydrogens. To relieve this, it puckers into non-planar conformations, but still retains a notable amount of ring strain (about 26 kJ/mol). libretexts.org This inherent strain can make the cyclopentane ring more reactive under certain conditions compared to the more stable cyclohexane ring. libretexts.org

Methyl Group Position: The stereochemistry of methyl groups (or other substituents) has a profound impact on molecular stability.

On Cyclohexane: Substituents on a cyclohexane ring strongly prefer the equatorial position over the axial position. libretexts.org An axial substituent experiences destabilizing steric hindrance known as 1,3-diaxial interactions with the other axial hydrogens. libretexts.org For cis- and trans-1,2-disubstituted cyclohexanes, the dynamics are complex; bulky trans substituents can actually lower the energy barrier for ring inversion, making the ring more dynamic and influencing its reactivity. nih.gov

Table 2: Comparative Properties of Cyclopentane and Cyclohexane Rings

Property Cyclopentane Ring Cyclohexane Ring Reference
Ideal Conformation Envelope / Half-Chair (non-planar) Chair libretexts.orglibretexts.org
Ring Strain Present (approx. 26 kJ/mol) Negligible in chair form libretexts.orglibretexts.org
Torsional Strain Partially relieved by puckering Minimized (staggered bonds) libretexts.orglibretexts.org
Substituent Preference Minimizes gauche and eclipsing interactions Equatorial position to avoid 1,3-diaxial strain libretexts.orglibretexts.org

| Flexibility | High, rapid conformational changes | Relatively rigid in chair form, but ring inversion is possible | nih.gov |

This compound as a Chirality Inducer or Auxiliary in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific configuration. While this compound possesses multiple chiral centers and its various stereoisomers are chiral, its direct application as a chiral auxiliary in published research is not prominent.

However, the principle can be illustrated by analogous strategies. For example, in the asymmetric Pictet-Spengler reaction, chiral amines such as α-naphthylethylamine have been used as auxiliaries. clockss.org This auxiliary is attached to the reacting molecule (tryptamine), creating a chiral intermediate. The steric bulk and defined stereochemistry of the auxiliary then direct the cyclization reaction to proceed with high diastereoselectivity, favoring the formation of one stereoisomer of the final product over the other. clockss.org After the key stereocenter-forming step, the auxiliary can be cleaved and recovered. A chiral, enantiomerically pure stereoisomer of a functionalized this compound could theoretically serve a similar role, using its rigid, well-defined three-dimensional structure to control the stereochemical outcome of a reaction on a tethered substrate.

Role as a Building Block in Complex Molecular Synthesis

This compound and its derivatives serve as foundational building blocks or intermediates for the synthesis of more complex molecules. ontosight.ai The cyclopentane scaffold, with its specific stereochemical arrangement of methyl groups, can be elaborated into larger, more intricate structures.

Research has demonstrated that functionalized cyclopentanes are key platforms for generating molecular diversity. For instance, cyclopent-3-en-1-ol can be transformed through stereocontrolled reactions into a variety of 1,2,4-trisubstituted cyclopentane intermediates. nih.gov These intermediates, with carefully planned protecting groups, act as versatile scaffolds for further elaboration, enabling their use in the generation of small molecule libraries for drug discovery. nih.gov

A more direct example is the use of permethylated cyclopentane derivatives as precursors in the synthesis of nist.govradialene. nih.gov This research highlights the strategic importance of the substituted five-membered ring as a core unit upon which a more complex and unusual hydrocarbon structure is built. nih.gov

Emerging Applications in Materials Science and Specialty Organic Chemicals

The unique physical properties of this compound, such as its defined structure and hydrophobicity, make it a candidate for applications in materials science and as a specialty organic chemical. ontosight.aiontosight.ai Its stability suggests potential use in formulations for lubricants and fuels. ontosight.ai

The development of new materials often relies on building blocks with specific shapes and functionalities. The rigid, substituted cyclopentane framework is being explored for this purpose. ontosight.ai The unsaturated analogue, 1,2,3,4-tetramethyl-1,3-cyclopentadiene, is particularly important in the synthesis of high-performance materials, where it is used as a ligand precursor for polymerization catalysts. ereztech.com This points to the potential of the saturated system as a stable component in advanced materials or specialty polymers where thermal and chemical stability are required.

While the saturated this compound is not a direct precursor for most organometallic compounds, its unsaturated analogue, 1,2,3,4-tetramethyl-1,3-cyclopentadiene , is a critically important building block in organometallic chemistry. ereztech.com

This diene is a precursor to the tetramethylcyclopentadienyl ligand (Cp*), a bulky and electron-donating version of the cyclopentadienyl (B1206354) (Cp) ligand. The four methyl groups on the ring enhance the stability of the resulting organometallic complexes and modify their reactivity in a predictable way. ereztech.com 1,2,3,4-Tetramethyl-1,3-cyclopentadiene is used to synthesize a wide range of organometallic complexes, including metallocenes, which are essential as catalysts in polymerization and other fine chemical manufacturing processes. ereztech.com The saturated compound, this compound, is the hydrogenated product of this important ligand precursor and stands as a structural reference point in this field of chemistry.

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of polysubstituted cyclopentanes, such as 1,2,3,4-tetramethylcyclopentane (B13798628), with precise control over stereochemistry remains a significant challenge in organic synthesis. researchgate.net Future research should focus on developing novel synthetic methodologies that offer high stereoselectivity, yielding specific isomers of the title compound.

Key areas for exploration include:

Asymmetric Catalysis: The development of new chiral catalysts for reactions such as cyclopropanation, cycloaddition, and C-H activation could enable the enantioselective synthesis of specific stereoisomers of this compound and its derivatives. researchgate.netnih.gov Chiral cyclopentadienyl (B1206354) ligands, for instance, have shown great promise in asymmetric catalysis and could be adapted for these purposes. nih.gov

Organocatalysis: Domino reactions initiated by organocatalysts present a powerful strategy for the one-pot construction of complex, highly functionalized cyclopentane (B165970) rings with multiple stereocenters. researchgate.net

Metal-Free Cycloadditions: Investigating metal-free cycloaddition reactions, such as those involving cyclopropyl (B3062369) ketones and alkenes, could provide alternative and more sustainable routes to polysubstituted cyclopentane frameworks. organic-chemistry.org

Stereoselective Reduction: The development of highly stereoselective methods for the reduction of substituted cyclopentene (B43876) or cyclopentadiene (B3395910) precursors would offer another viable pathway to specific stereoisomers of this compound.

Success in these areas would not only provide access to pure stereoisomers of this compound for further study but also contribute to the broader field of stereoselective synthesis. nih.gov

Advanced Computational Studies on Reactivity and Intermolecular Interactions

Computational chemistry offers a powerful lens through which to investigate the subtle structural and energetic features of molecules like this compound. Future computational studies can provide deep insights into its reactivity and non-covalent interactions.

Promising research avenues include:

Conformational Analysis: While cyclopentane is known to adopt envelope and twist conformations to relieve ring strain, the four methyl substituents in this compound introduce significant steric interactions that will dictate the preferred conformations of its various stereoisomers. nih.govelsevierpure.com Detailed computational analysis using methods like Density Functional Theory (DFT) can elucidate the complex interplay of steric and electronic effects on conformational preferences.

Reactivity and Reaction Mechanisms: Computational modeling can be employed to predict the reactivity of different stereoisomers of this compound in various chemical transformations. eprepare.org Furthermore, theoretical studies can illuminate the mechanisms of reactions such as oxidation and halogenation, providing a basis for optimizing reaction conditions.

Intermolecular Interactions: Understanding the nature and strength of intermolecular interactions is crucial for predicting the physical properties and condensed-phase behavior of this compound. nih.govresearchgate.net Advanced computational techniques can be used to study the van der Waals forces and other non-covalent interactions that govern its aggregation and solvation.

These computational investigations will complement experimental work and accelerate the discovery of new properties and applications for this compound and related molecules.

Development of New Derivatives with Tunable Stereochemistry

The cyclopentane scaffold is a common motif in a wide range of biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.net The development of new derivatives of this compound with tunable stereochemistry could lead to the discovery of novel compounds with interesting biological or material properties.

Future research in this area could focus on:

Functionalization of the Cyclopentane Ring: Introducing functional groups onto the cyclopentane ring of this compound would create a platform for further chemical modification. beilstein-journals.org This could be achieved through stereoselective C-H functionalization or by starting from functionalized cyclopentane precursors.

Synthesis of Chiral Building Blocks: Specific stereoisomers of functionalized this compound could serve as valuable chiral building blocks for the synthesis of more complex molecules, including new drug candidates. researchgate.net The ability to control the stereochemistry of the four methyl groups would allow for the systematic exploration of the effect of stereoisomerism on biological activity.

Creation of Novel Molecular Architectures: The rigid and well-defined three-dimensional structure of the this compound core could be incorporated into larger molecular architectures, such as polymers or supramolecular assemblies, to impart specific conformational constraints or properties.

The synthesis and study of these new derivatives will expand the chemical space around the this compound core and potentially lead to the discovery of new functional molecules.

Potential for Integration into Novel Catalytic Systems or Frameworks

Substituted cyclopentadienyl ligands are cornerstones of modern organometallic chemistry and catalysis. nih.gov While this compound itself is a saturated hydrocarbon, its dehydrogenated analog, tetramethylcyclopentadiene, and related derivatives have significant potential for use in novel catalytic systems.

Future research directions in this domain include:

Development of Novel Ligands: The synthesis of new chiral and achiral tetramethylcyclopentadienyl ligands and their corresponding metal complexes could lead to the development of highly efficient and selective catalysts for a variety of organic transformations. nih.govacs.org The steric and electronic properties of the ligand can be fine-tuned by varying the stereochemistry of the methyl groups.

Application in Polymerization Catalysis: Metallocene catalysts based on substituted cyclopentadienyl ligands are widely used in olefin polymerization. Future work could explore the use of catalysts derived from 1,2,3,4-tetramethylcyclopentadiene for the synthesis of polyolefins with novel properties.

Exploration of Inorganic Analogues: The field of inorganic cyclopentadienyl analogues, where the carbon atoms of the ring are replaced by other elements, is a rapidly developing area. chemistryviews.org The principles learned from the study of this compound and its derivatives could inform the design of new inorganic ligand frameworks with unique catalytic activities.

Catalytic Transformation of Biomass: Catalytic systems are being developed for the conversion of biomass-derived molecules into valuable chemicals and fuels. mdpi.comacs.org Cyclopentane derivatives are key intermediates in some of these processes, and catalysts based on the tetramethylcyclopentane framework could find applications in this important area of green chemistry.

By exploring these avenues, researchers can leverage the unique structural features of the this compound framework to design the next generation of catalysts and advanced materials.

Q & A

Q. How do hydrogen-bonding networks in this compound derivatives influence material properties?

  • Methodological Answer : Cyclic tetramers formed via O–H⋯O hydrogen bonds (2.70–2.85 Å) enhance thermal stability. Differential scanning calorimetry (DSC) reveals melting points >150°C for hydrogen-bonded crystals. These networks also affect solubility, as seen in reduced solubility in polar solvents compared to non-hydrogen-bonded analogs .

Q. What methodologies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Cross-validation using R-factor convergence (e.g., R = 0.048, wR = 0.142) and data-to-parameter ratios (>24:1) ensures reliability. Discrepancies in bond lengths (e.g., C–C = 1.534–1.548 Å) are resolved via Hirshfeld surface analysis to assess intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.